molecular formula C13H12BrNO B13860150 2-Amino-4-benzyl-6-bromophenol

2-Amino-4-benzyl-6-bromophenol

Cat. No.: B13860150
M. Wt: 278.14 g/mol
InChI Key: JCPUIFOGYVHGEW-UHFFFAOYSA-N
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Description

2-Amino-4-benzyl-6-bromophenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of an amino group at the 2-position, a benzyl group at the 4-position, and a bromine atom at the 6-position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-benzyl-6-bromophenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2-Amino-4-bromophenol, a Friedel-Crafts alkylation can be performed using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the benzyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzyl-6-bromophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromine atom may result in various substituted phenols.

Scientific Research Applications

2-Amino-4-benzyl-6-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-benzyl-6-bromophenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromophenol: Lacks the benzyl group at the 4-position.

    4-Bromo-2-aminophenol: Similar structure but different substitution pattern.

    2-Amino-4-benzylphenol: Lacks the bromine atom at the 6-position

Uniqueness

2-Amino-4-benzyl-6-bromophenol is unique due to the specific combination of substituents on the phenol ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the bromine atom and amino group contribute to its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-amino-4-benzyl-6-bromophenol

InChI

InChI=1S/C13H12BrNO/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6,15H2

InChI Key

JCPUIFOGYVHGEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)N

Origin of Product

United States

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